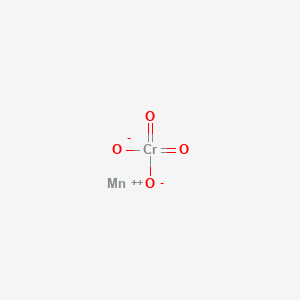
Chromic acid, manganese salt
Overview
Description
Chromic acid, manganese salt, is a compound that combines the oxidizing properties of chromic acid with the unique characteristics of manganese. This compound is known for its strong oxidizing capabilities and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromic acid, manganese salt, can be synthesized by reacting manganese dioxide with chromic acid. The reaction typically involves dissolving manganese dioxide in a solution of chromic acid, followed by heating to facilitate the reaction. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound, often involves the use of manganese ore and chromic acid. The manganese ore is first processed to extract manganese dioxide, which is then reacted with chromic acid under controlled conditions to produce the desired compound. The process may involve additional steps such as filtration and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Chromic acid, manganese salt, primarily undergoes oxidation reactions due to the presence of chromic acid. It can oxidize various organic and inorganic compounds, making it a valuable reagent in chemical synthesis.
Common Reagents and Conditions:
Oxidation: this compound, is commonly used in oxidation reactions. It can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones. The reaction typically requires acidic conditions and may involve the use of solvents such as acetone.
Reduction: While this compound, is primarily an oxidizing agent, it can also participate in redox reactions where it is reduced to chromium(III) compounds.
Major Products Formed:
Oxidation of Alcohols: The oxidation of primary alcohols with this compound, results in the formation of carboxylic acids. Secondary alcohols are oxidized to ketones.
Oxidation of Aldehydes: Aldehydes are oxidized to carboxylic acids.
Scientific Research Applications
Chromic acid, manganese salt, has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: In biological research, it is used to study oxidative stress and its effects on cellular processes.
Medicine: this compound, is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its strong oxidizing properties make it valuable in processes such as metal finishing and corrosion protection.
Mechanism of Action
The mechanism of action of chromic acid, manganese salt, involves the transfer of oxygen atoms from the chromic acid to the substrate being oxidized. This process typically involves the formation of a chromate ester intermediate, which then undergoes further oxidation to produce the final oxidized product. The manganese component may also play a role in stabilizing the intermediate species and facilitating the overall reaction.
Comparison with Similar Compounds
Potassium Permanganate: Like chromic acid, manganese salt, potassium permanganate is a strong oxidizing agent. it is often used in different contexts, such as water treatment and disinfection.
Chromium Trioxide: This compound is another form of chromic acid and is used in similar oxidation reactions. it does not contain manganese and may have different reactivity and applications.
Uniqueness: this compound, is unique due to the combination of chromic acid and manganese, which provides distinct oxidative properties and reactivity. This combination allows for specific applications in chemical synthesis and industrial processes that may not be achievable with other oxidizing agents.
Properties
IUPAC Name |
dioxido(dioxo)chromium;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mn.4O/q;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXVWYIINFOJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrMnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203944 | |
| Record name | Chromic acid, manganese salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55392-76-2 | |
| Record name | Chromic acid, manganese salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055392762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid, manganese salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromic acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



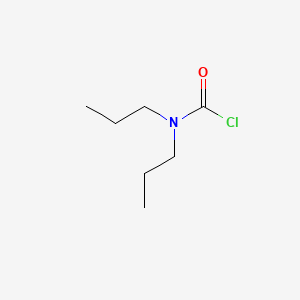
![1-[3-(Dimethylamino)propyl]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B1623145.png)



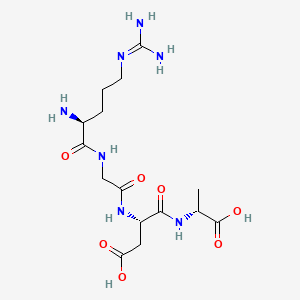

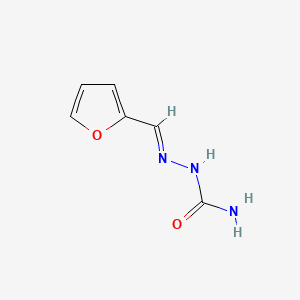
![Hydrazinecarboxamide, 1-[2-(dimethylamino)ethyl]-2-[(5-nitro-2-furanyl)methylene]-](/img/structure/B1623157.png)
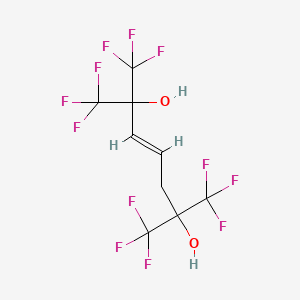
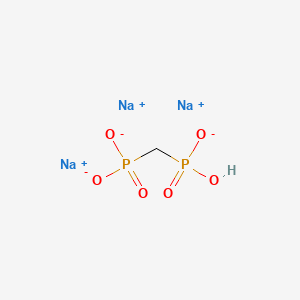
![(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one](/img/structure/B1623161.png)

